4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine

Description

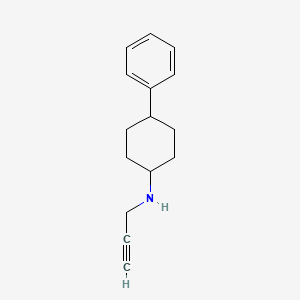

4-Phenyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine (molecular formula: C₁₅H₁₇N; monoisotopic mass: 199.136 Da) is a secondary amine featuring a cyclohexane backbone substituted with a phenyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group on the amine nitrogen. Its structural uniqueness lies in the combination of aromatic (phenyl) and alkyne (propargyl) moieties, which may confer distinct physicochemical properties and reactivity.

Properties

Molecular Formula |

C15H19N |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

4-phenyl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C15H19N/c1-2-12-16-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h1,3-7,14-16H,8-12H2 |

InChI Key |

XELLPXTXESBBLB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine typically involves organic synthesis techniques. One common method includes the cyclocondensation of N-(prop-2-YN-1-YL) derivatives with other organic compounds . The reaction conditions often require the use of dry ether and gaseous HCl . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions, where the alkyne group can be modified with different substituents.

Cyclocondensation: This reaction involves the formation of heterocyclic compounds through the condensation of the alkyne group with other organic molecules.

Common reagents used in these reactions include oxidizing agents, catalysts, and solvents like dry ether . The major products formed from these reactions are often heterocyclic compounds and substituted derivatives .

Scientific Research Applications

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine involves its ability to act as a photosensitizer under visible light . This leads to the generation of reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species can then interact with various molecular targets, leading to the desired chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Cyclohexan-1-amine Derivatives with Alkyne Substituents

1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride

- Structure : Lacks the 4-phenyl group but retains the propargyl-cyclohexanamine core.

- Applications : Used in synthetic intermediates; its hydrochloride salt suggests utility in solubility-driven reactions .

4-(2-Bromoacetyl)-N-(prop-2-yn-1-yl)benzamide

- Structure : Replaces the cyclohexane ring with a benzamide scaffold but retains the propargylamine group.

- Key Differences : The benzamide introduces hydrogen-bonding capacity via the carbonyl group, while the bromoacetyl moiety adds electrophilic reactivity. This contrasts with the cyclohexane backbone of the target compound, which offers conformational rigidity .

Cyclohexan-1-amine Derivatives with Piperazine/Phenyl Groups

(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine

- Structure : Features a 4-methylpiperazine substituent instead of the phenyl and propargyl groups.

- Key Differences : The piperazine ring enhances polarity and basicity (pKa ~8–9), improving water solubility. This compound is used in pharmaceuticals, as evidenced by its role in synthesizing kinase inhibitors (e.g., COMPOUND 37, m/z 452 [M+H]+) .

- Biological Relevance : Piperazine-containing analogs are often optimized for receptor binding due to their hydrogen-bonding and charge properties, unlike the hydrophobic phenyl-propargyl combination in the target compound .

2,2-Diphenylethan-1-amine

- Structure : Ethane backbone with two phenyl groups and a primary amine.

- Applications include bioactive compound synthesis and polymer chemistry, highlighting divergent utility compared to the target compound’s secondary amine structure .

Propargylamine Derivatives

N-Benzylpent-4-yn-1-amine (Homopropargylamine)

- Structure : Linear alkyne chain with a benzyl group.

- Key Differences : The linear structure vs. cyclohexane backbone alters conformational flexibility. Such compounds are intermediates in click chemistry or metal-catalyzed reactions, suggesting shared reactivity with the propargyl group in the target compound .

Comparative Data Table

Key Research Findings and Inferences

Role of the Propargyl Group : The propargyl moiety in the target compound may enable click chemistry applications (e.g., azide-alkyne cycloaddition), a feature shared with homopropargylamines .

Synthetic Utility : Cyclohexan-1-amine derivatives are versatile intermediates; substitution patterns dictate their roles in drug discovery (piperazine for solubility, phenyl-propargyl for rigidity/reactivity) .

Biological Activity

4-Phenyl-N-(prop-2-YN-1-YL)cyclohexan-1-amine, also known as 1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 213.318 g/mol. The compound features a cyclohexane ring with a prop-2-yne substituent and an amine group, contributing to its unique reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H19N |

| Molecular Weight | 213.318 g/mol |

| Structure | Cyclohexane ring with prop-2-yne and amine group |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound can act as a ligand, modulating the activity of receptors or enzymes. Key mechanisms include:

Enzyme Inhibition : The compound may inhibit enzymes through covalent bonding with nucleophilic sites, impacting metabolic pathways.

Receptor Modulation : Its ability to bind to receptors suggests potential roles in influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may demonstrate significant antiproliferative effects against various cancer cell lines, including breast (T47D), lung (NCl H-522), and colon (HCT-15) cancer cells .

- Antiviral Properties : Some studies have indicated potential antiviral activity against viruses such as Coxsackie virus type B4, suggesting that the compound may inhibit viral replication .

- Neuroprotective Effects : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Table 1: Summary of Biological Activities

Case Study Example

A recent study investigated the structure–activity relationship (SAR) of various derivatives of this compound. It was found that specific substitutions on the phenyl ring significantly influenced both anticancer and enzyme inhibition activities. For instance, certain derivatives exhibited IC50 values as low as 0.08 µM for AChE inhibition, outperforming standard drugs like donepezil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.